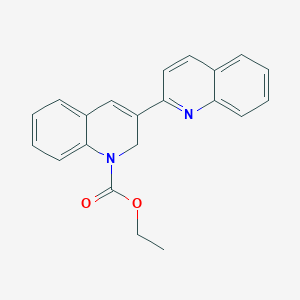
ethyl 2,3'-biquinoline-1'(2'H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H-(2,3’)BIQUINOLINYL-1’-CARBOXYLIC ACID ETHYL ESTER is a complex organic compound with the molecular formula C21H18N2O2 and a molecular weight of 330.39 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its unique structure, which includes a biquinolinyl moiety and an ethyl ester functional group.
Preparation Methods
The synthesis of 2’H-(2,3’)BIQUINOLINYL-1’-CARBOXYLIC ACID ETHYL ESTER involves multiple steps, typically starting with the preparation of the biquinolinyl core. This can be achieved through various synthetic routes, including the reaction of anthranilic acid derivatives . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to produce larger quantities.
Chemical Reactions Analysis
2’H-(2,3’)BIQUINOLINYL-1’-CARBOXYLIC ACID ETHYL ESTER undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Scientific Research Applications
2’H-(2,3’)BIQUINOLINYL-1’-CARBOXYLIC ACID ETHYL ESTER has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions of biquinolinyl compounds with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’H-(2,3’)BIQUINOLINYL-1’-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The biquinolinyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying these mechanisms .
Comparison with Similar Compounds
2’H-(2,3’)BIQUINOLINYL-1’-CARBOXYLIC ACID ETHYL ESTER can be compared with other biquinolinyl compounds, such as:
2,2’-Biquinoline: Similar structure but lacks the carboxylic acid ethyl ester group.
2,3’-Biquinoline: Another biquinolinyl compound with different functional groups.
Properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 3-quinolin-2-yl-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C21H18N2O2/c1-2-25-21(24)23-14-17(13-16-8-4-6-10-20(16)23)19-12-11-15-7-3-5-9-18(15)22-19/h3-13H,2,14H2,1H3 |
InChI Key |
IUJFJJXCFIIOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















